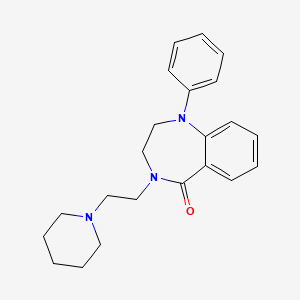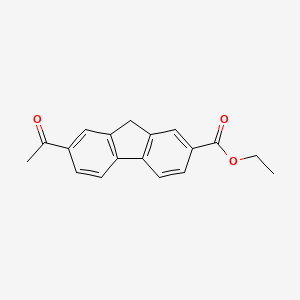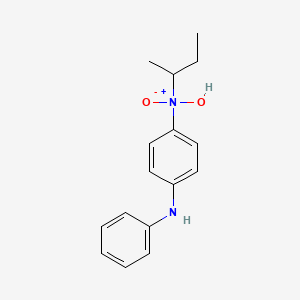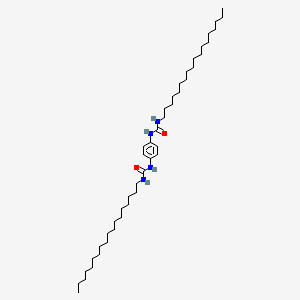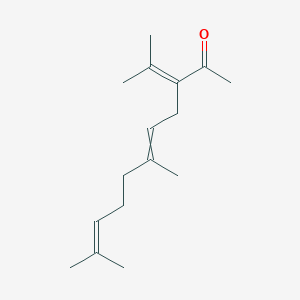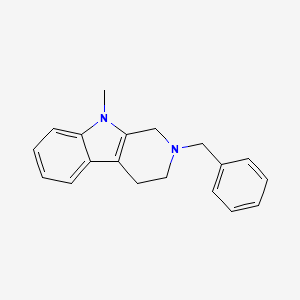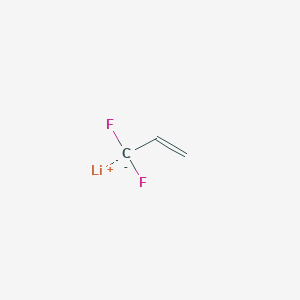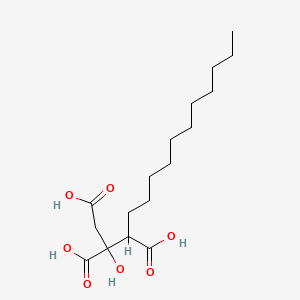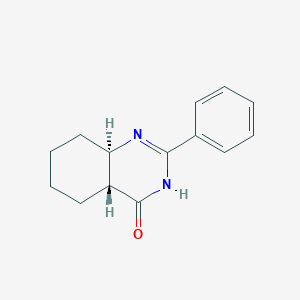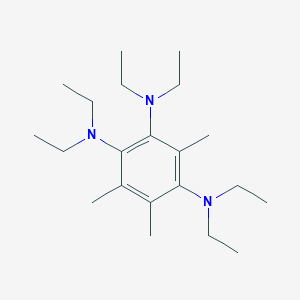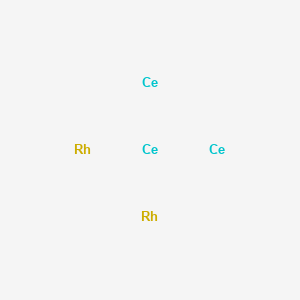
Cerium;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium;rhodium is a compound formed by the combination of cerium and rhodium in a 1:1 ratio. Cerium is a lanthanide metal known for its high reactivity and ability to exist in multiple oxidation states, while rhodium is a transition metal known for its catalytic properties and resistance to corrosion. The combination of these two elements results in a compound with unique chemical and physical properties that make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cerium;rhodium typically involves the reduction of cerium and rhodium salts in the presence of a reducing agent. One common method is the co-precipitation of cerium and rhodium salts followed by reduction with hydrogen gas at elevated temperatures. This process results in the formation of this compound nanoparticles .
Industrial Production Methods
Industrial production of this compound often involves the use of high-temperature reduction processes. For example, cerium oxide and rhodium oxide can be reduced together in a hydrogen atmosphere at temperatures above 800°C to produce this compound. This method ensures the formation of a homogeneous alloy with consistent properties .
Chemical Reactions Analysis
Types of Reactions
Cerium;rhodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form cerium oxide and rhodium oxide, or reduced to form metallic cerium and rhodium .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents such as hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction of this compound can be achieved using hydrogen gas or other reducing agents. This process is often carried out at high temperatures to ensure complete reduction.
Substitution: This compound can undergo substitution reactions with halogens to form cerium halides and rhodium halides.
Major Products Formed
Oxidation: Cerium oxide (CeO₂) and rhodium oxide (Rh₂O₃)
Reduction: Metallic cerium (Ce) and rhodium (Rh)
Substitution: Cerium halides (CeX₃) and rhodium halides (RhX₃), where X represents a halogen.
Scientific Research Applications
Cerium;rhodium has a wide range of scientific research applications due to its unique properties:
Catalysis: this compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biomedical Research: The compound is studied for its potential use in medical applications, such as drug delivery and imaging.
Environmental Applications: this compound is used in environmental catalysis, such as the reduction of pollutants in automotive exhaust systems.
Material Science: The compound is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of cerium;rhodium involves its ability to undergo redox reactions, which allows it to interact with various molecular targets. In catalytic applications, this compound facilitates the transfer of electrons between reactants, thereby accelerating chemical reactions. The compound’s ability to switch between different oxidation states (Ce³⁺/Ce⁴⁺ and Rh⁰/Rh³⁺) is key to its catalytic activity .
In biomedical applications, this compound can interact with biological molecules through redox reactions, potentially leading to therapeutic effects. For example, the compound can catalyze the decomposition of reactive oxygen species (ROS), thereby reducing oxidative stress in cells .
Comparison with Similar Compounds
Cerium;rhodium can be compared with other similar compounds, such as cerium;platinum and cerium;palladium. These compounds share some similarities in terms of their catalytic properties and ability to undergo redox reactions. this compound is unique in its combination of high catalytic activity and stability, making it particularly valuable in applications where both properties are required .
List of Similar Compounds
- Cerium;platinum (CePt)
- Cerium;palladium (CePd)
- Cerium;iridium (CeIr)
- Cerium;gold (CeAu)
This compound stands out due to its unique combination of properties, making it a versatile compound with a wide range of applications in scientific research and industry.
Properties
CAS No. |
64293-12-5 |
|---|---|
Molecular Formula |
Ce3Rh2 |
Molecular Weight |
626.16 g/mol |
IUPAC Name |
cerium;rhodium |
InChI |
InChI=1S/3Ce.2Rh |
InChI Key |
IVFFCTZUCUTZGH-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[[[(phenylamino)carbonyl]amino]carbonyl]-](/img/structure/B14487114.png)
